4-Difluoromethoxy-3-fluorobenzotrifluoride

Overview

Description

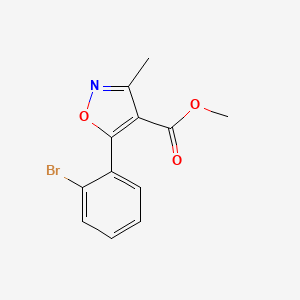

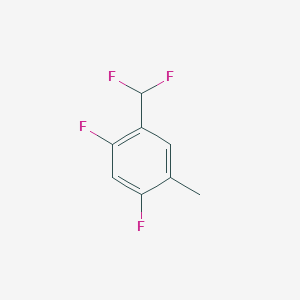

4-Difluoromethoxy-3-fluorobenzotrifluoride is a chemical compound with the IUPAC name difluoromethyl 2-fluoro-5-(trifluoromethyl)phenyl ether . It has a molecular weight of 230.11 . It is a liquid at room temperature and should be stored at 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Difluoromethoxy-3-fluorobenzotrifluoride is 1S/C8H4F6O/c9-5-2-1-4 (8 (12,13)14)3-6 (5)15-7 (10)11/h1-3,7H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Difluoromethoxy-3-fluorobenzotrifluoride is a liquid at room temperature . It should be stored at temperatures between 2-8°C .Scientific Research Applications

1. Synthesis Utilization

4-Difluoromethoxy-3-fluorobenzotrifluoride is used in synthetic chemistry processes. Thomson and Dolbier (2013) demonstrated that fluoroform can be used as a difluorocarbene source in the conversion of phenols and thiophenols to their difluoromethoxy derivatives, which implies potential applications for 4-Difluoromethoxy-3-fluorobenzotrifluoride in similar transformations (Thomoson & Dolbier, 2013).

2. Nuclear Magnetic Resonance (NMR) Studies

The compound has been studied for its unique nuclear magnetic resonance (NMR) properties. Schaefer et al. (1979) analyzed the 1H and 19F NMR spectra of difluorobenzotrifluorides, providing insights into the spin–spin coupling constants and coupling mechanisms in these compounds (Schaefer et al., 1979).

3. Herbicide Production

The compound plays a role in the synthesis of novel herbicides. Huan-you (2012) described a process where 4-fluoro-3-trifluoromethylnitrobenzene, a related compound, is used in the production of the herbicide beflubutamid (Chen Huan-you, 2012).

4. Liquid Crystal Research

In the field of materials science, particularly in the study of liquid crystals, the orientation effect of fluorine atoms in difluoro-substituted compounds has been investigated. Zaki et al. (2018) explored how the orientation of fluorine atoms impacts the optical properties of difluorophenylazophenyl benzoates liquid crystals (Zaki et al., 2018).

5. Photoredox Catalysis

In organic chemistry, its derivatives are useful in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds. Koike and Akita (2016) discussed the role of trifluoromethyl and difluoromethyl groups in photoredox-catalyzed fluoromethylation, highlighting the potential application of 4-Difluoromethoxy-3-fluorobenzotrifluoride in this domain (Koike & Akita, 2016).

6. Catalytic Hydrodefluorination

The compound and its derivatives are relevant in catalytic hydrodefluorination processes. Vela et al. (2005) studied low-coordinate iron(II) fluoride complexes for the hydrodefluorination of fluorocarbons, a process potentially applicable to 4-Difluoromethoxy-3-fluorobenzotrifluoride and its derivatives (Vela et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

1-(difluoromethoxy)-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSIGYOCTYRTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Difluoromethoxy-3-fluorobenzotrifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1411380.png)

![Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride](/img/structure/B1411381.png)

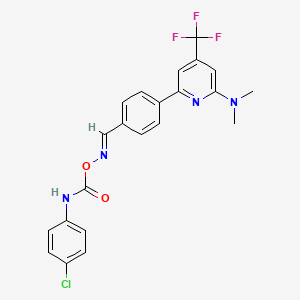

![(E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411386.png)

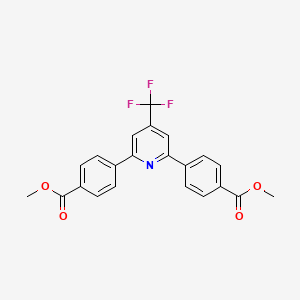

![(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411388.png)

![(E)-3-(2-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1411389.png)